Structural Uniqueness: Aldehyde and Hydroxymethyl Functionalization vs. All Other C15 Monomeric Nuphar Alkaloids
Nuphacristine is the only known C15 monomeric Nuphar alkaloid bearing both a C-3 carbaldehyde (aldehyde) substituent and a C-9 hydroxymethyl group. The original isolation and structure elucidation study established these functional groups by ¹H and ¹³C NMR spectroscopy and confirmed by chemical transformations (NaBH₄ reduction of the aldehyde to the corresponding alcohol) [1]. By comparison, deoxynupharidine (C15H23NO), the most abundant and frequently studied C15 Nuphar monomer, bears a C-3 methyl group and no hydroxymethyl substituent. Nupharidine is the N-oxide of deoxynupharidine, 7-epideoxynupharidine is the C-7 epimer, and nupharolutine (C15H23NO2) is a C-6 or C-7 hydroxy derivative—none carry an aldehyde functionality [2]. The aldehyde group creates an α,β-unsaturated enal conjugation with the quinolizidine enamine, constituting a distinct electrophilic pharmacophore absent from every other monomeric Nuphar alkaloid described to date [1].
| Evidence Dimension | Presence of C-3 carbaldehyde (aldehyde) and C-9 hydroxymethyl functional groups |
|---|---|
| Target Compound Data | C15H19NO3; C-3 carbaldehyde present (¹H NMR δ 9.18 ppm, aldehyde proton); C-9 hydroxymethyl present (CH₂OH); MW 261.32 g/mol |
| Comparator Or Baseline | Deoxynupharidine: C15H23NO; C-3 methyl (no aldehyde); no hydroxymethyl; MW 233.35 g/mol. Nupharidine: C15H23NO2 (N-oxide); no aldehyde. 7-Epideoxynupharidine: C15H23NO (C-7 epimer); no aldehyde. Nupharolutine: C15H23NO₂ (hydroxy derivative); no aldehyde |
| Quantified Difference | Absolute difference of 4 Da in molecular weight; unique aldehyde proton NMR signal at δ 9.18 ppm absent in all comparators; net oxidation state difference of +4 hydrogen equivalents relative to deoxynupharidine |
| Conditions | Structural determination by ¹H NMR, ¹³C NMR, IR, and high-resolution mass spectrometry; chemical transformation (NaBH₄ reduction) confirmed aldehyde functionality (Cybulski et al., Phytochemistry, 1988) |
Why This Matters
Procurement of nuphacristine is the only way to access the aldehyde-bearing enal pharmacophore within the C15 Nuphar alkaloid chemotype, enabling structure-activity relationship studies that cannot be conducted with any other monomeric Nuphar congener.
- [1] Cybulski J, Babel K, Wojtasiewicz K, Wrobel JT, MacLean DB. Nuphacristine—an alkaloid from Nuphar luteum. Phytochemistry. 1988;27(10):3339-3341. doi:10.1016/0031-9422(88)80065-7 View Source
- [2] Matsuda H, Morikawa T, Oda M, Asao Y, Yoshikawa M. Dimeric sesquiterpene thioalkaloids with potent immunosuppressive activity from the rhizome of Nuphar pumilum: structural requirements of Nuphar alkaloids for immunosuppressive activity. Bioorg Med Chem. 2001;9(8):2099-2104. doi:10.1016/S0968-0896(01)00115-8 View Source
